molecular formula C13H17FN2O B14765649 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone

2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone

Cat. No.: B14765649
M. Wt: 236.28 g/mol
InChI Key: QUIQWHTXDHSUHS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then subjected to reductive amination with an appropriate amine source. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-(4-chlorophenyl)piperidin-1-yl)ethanone
  • 2-Amino-1-(4-(4-bromophenyl)piperidin-1-yl)ethanone
  • 2-Amino-1-(4-(4-methylphenyl)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-Amino-1-(4-(4-fluorophenyl)piperidin-1-yl)ethanone imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This feature distinguishes it from its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C13H17FN2O

Molecular Weight

236.28 g/mol

IUPAC Name

2-amino-1-[4-(4-fluorophenyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H17FN2O/c14-12-3-1-10(2-4-12)11-5-7-16(8-6-11)13(17)9-15/h1-4,11H,5-9,15H2

InChI Key

QUIQWHTXDHSUHS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)F)C(=O)CN

Origin of Product

United States

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